![molecular formula C17H16N2O3S2 B2748202 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896360-12-6](/img/structure/B2748202.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as DMXAA, is a small molecule with potential antitumor activity. It was first discovered in the early 1990s and has since been the subject of extensive research due to its promising therapeutic properties. DMXAA has been found to be effective against a wide range of cancer types, including lung, breast, and prostate cancer.
Scientific Research Applications
- Alzheimer’s Disease Research : Recent studies have investigated derivatives of this compound as potential agents against Alzheimer’s disease. Specifically, multifunctional 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives have shown inhibitory activities against acetylcholinesterase, monoamine oxidases, and β-amyloid aggregation . These properties make them promising candidates for drug development in the fight against neurodegenerative disorders.
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLGSCVSFLIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide |
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